molecular formula C13H12ClN3OS B2671378 6-(6-Methoxy-1,3-benzothiazol-2-yl)pyridin-3-amine;hydrochloride CAS No. 2411194-62-0

6-(6-Methoxy-1,3-benzothiazol-2-yl)pyridin-3-amine;hydrochloride

Cat. No.: B2671378
CAS No.: 2411194-62-0
M. Wt: 293.77
InChI Key: IQJIPTXMYLSVHV-UHFFFAOYSA-N
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Description

6-(6-Methoxy-1,3-benzothiazol-2-yl)pyridin-3-amine;hydrochloride is a chemical compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(6-Methoxy-1,3-benzothiazol-2-yl)pyridin-3-amine;hydrochloride typically involves the reaction of 6-methoxy-1,3-benzothiazole with pyridin-3-amine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Commonly used reagents include 3-methoxy-2-hydroxybenzaldehyde and 1,3-thiazol-2-amine . The reaction conditions often involve the use of solvents such as ethanol and catalysts like piperidine .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. Techniques such as microwave irradiation can be employed to reduce reaction times and increase product yields .

Chemical Reactions Analysis

Types of Reactions

6-(6-Methoxy-1,3-benzothiazol-2-yl)pyridin-3-amine;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions vary depending on the desired product but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include various substituted benzothiazole derivatives, which can have different biological and chemical properties .

Mechanism of Action

The mechanism of action of 6-(6-Methoxy-1,3-benzothiazol-2-yl)pyridin-3-amine;hydrochloride involves its interaction with specific molecular targets. The compound can chelate metal ions, which enhances its bioactivity. It also interacts with microbial cell membranes, leading to disruption and inhibition of microbial growth . The pathways involved include oxidative stress and inhibition of key enzymes in microbial metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(6-Methoxy-1,3-benzothiazol-2-yl)pyridin-3-amine;hydrochloride is unique due to its specific structure, which combines the benzothiazole and pyridine moieties. This unique structure contributes to its diverse range of applications and its effectiveness in various chemical and biological processes .

Properties

IUPAC Name

6-(6-methoxy-1,3-benzothiazol-2-yl)pyridin-3-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3OS.ClH/c1-17-9-3-5-10-12(6-9)18-13(16-10)11-4-2-8(14)7-15-11;/h2-7H,14H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEPXQDKHRGZLHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)C3=NC=C(C=C3)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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